2-Amino-4'-bromobenzophenone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4'-bromobenzophenone involves the reaction of bromosalicylaldehyde with 4,5-dinitro-1,2-diaminophenylene under different conditions, resulting in products that can undergo cyclization reactions under certain conditions to form more complex structures. These synthesis processes are characterized by the use of UV-Vis, IR, 1H NMR, MS techniques for structure confirmation, and theoretical calculations for studying conversion processes (Sun Ducheng, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been explored through single crystal X-ray analysis, FTIR, 1H NMR, 13C NMR, and Powder XRD. These studies have helped in understanding the intricate details of the molecular framework, including bond parameters, vibrational frequencies, and chemical shifts, providing insights into the structural aspects that govern the compound's reactivity and properties (K. Thanigaimani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-4'-bromobenzophenone and its derivatives can lead to a wide range of products, including those formed through aromatic nucleophilic substitution with rearrangement, highlighting the compound's utility in synthetic organic chemistry. These reactions are often characterized by their selectivity and the formation of unexpected structures, which are analyzed using spectroscopic techniques (F. Guerrera et al., 1995).
Physical Properties Analysis
Investigations into the physical properties of 2-Amino-4'-bromobenzophenone derivatives focus on their thermal, optical, electrochemical, and fluorescent properties. Studies have shown that the presence of electron-donating groups can significantly affect these properties, with detailed analyses conducted through techniques like TG-DTA, DSC, SEC, cyclic voltammetry (CV), and UV-Vis measurements (I. Kaya et al., 2012).
Scientific Research Applications
Synthetic Precursor Applications : A study by Peters et al. (1996) discusses the synthesis of 5-Bromo-2-(chloroacetamido)benzophenone, a compound obtained from 2-amino-5-bromobenzophenone, suggesting its use as a precursor in organic synthesis (Peters, Peters, Bringmann, & Mader, 1996).
Photosensitizer for Cancer Treatment : Pişkin et al. (2020) describe the synthesis of new zinc phthalocyanine derivatives, including those derived from 2-amino-4'-bromobenzophenone, for use as photosensitizers in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Hydrogen Bonding Studies : Jin & Wang (2013) investigate the hydrogen bonding between bases like 2-aminophenol and acidic compounds, which may include derivatives of 2-amino-4'-bromobenzophenone, providing insights into molecular interactions in crystalline structures (Jin & Wang, 2013).
Enzymatic Method Alternatives : Feng Yu-chuan (2012) discusses the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid, indicating potential applications in enzymatic methods for phenol determination (Feng Yu-chuan, 2012).
Fluorescence Derivatization Reagent : Nohta et al. (1994) found 2-Amino-4,5-ethylenedioxyphenol, a related compound, useful as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, suggesting potential applications of 2-Amino-4'-bromobenzophenone in similar contexts (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
Molecular Structure Studies : Studies by Vlasiuk et al. (2000) and Vlasiuk, Pavlovsky, Andronati, Gdaniec, & Simonov (2013) on compounds like 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one, derived from 2-aminobenzophenone, shed light on molecular and crystal structures, potentially relevant for 2-Amino-4'-bromobenzophenone derivatives (Vlasiuk et al., 2000), (Власюк et al., 2013).
Corrosion Inhibition Studies : Kaya et al. (2016) explore the use of derivatives like 2-amino-4-(4-bromophenyl)-thiazole in predicting corrosion inhibition performances on iron, indicating possible applications of 2-Amino-4'-bromobenzophenone in corrosion studies (Kaya et al., 2016).
Nonlinear Optical Properties : Research by Genbo et al. (1993) on 4-amino-4'-bromobenzophenone derivatives for their crystal structure and nonlinear optical properties could suggest similar applications for 2-Amino-4'-bromobenzophenone (Genbo et al., 1993).
Antibacterial Activity : Studies like that of Khan (2017), which synthesized and tested the antibacterial activity of compounds derived from 2-amino-4-(4-bromophenyl)-thiazole, indicate potential applications in the development of antibacterial agents (Khan, 2017).
Safety And Hazards
2-Amino-4’-bromobenzophenone may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash with plenty of water and consult a doctor .
properties
IUPAC Name |
(2-aminophenyl)-(4-bromophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIISOMGJWLLMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412777 | |
Record name | 2-amino-4'-bromobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4'-bromobenzophenone | |
CAS RN |
1140-17-6 | |
Record name | 2-amino-4'-bromobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4'-bromobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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